molecular formula C10H11BrF3NO B2550033 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol CAS No. 866135-77-5

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

Cat. No.: B2550033
CAS No.: 866135-77-5
M. Wt: 298.103
InChI Key: IDVWSFPENHRCEV-UHFFFAOYSA-N
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Description

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol is a chemical compound with the molecular formula C10H11BrF3NO It is known for its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-bromobenzylamine with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Scientific Research Applications

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group in the compound enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol is unique due to its combination of a bromophenyl group, a trifluoromethyl group, and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(2-bromophenyl)methylamino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVWSFPENHRCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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